molecular formula C14H16N2O B14138974 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol CAS No. 116480-61-6

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol

Katalognummer: B14138974
CAS-Nummer: 116480-61-6
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: ARDASZJGLLMNAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol is a complex organic compound that features both an indole and a pyridine ring in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring followed by the introduction of the pyridine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol can undergo various types of chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.

Wissenschaftliche Forschungsanwendungen

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives and pyridine-containing molecules. Examples might include:

  • 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole
  • 5-hydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indole

Uniqueness

What sets 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol apart is its specific combination of the indole and pyridine rings, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H17N5O
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 2912-23-4

Antibacterial Activity

Research indicates that derivatives of indole compounds exhibit notable antibacterial properties. In a study examining various indole derivatives, it was found that certain compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Specifically, compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA strains .

CompoundTarget PathogenMIC (µg/mL)
3kMRSA0.98
3bS. aureus3.90
3dC. albicans7.80

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans. The MIC values for various derivatives ranged from moderate to high efficacy, highlighting the potential for developing new antifungal agents based on this scaffold .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, certain analogs exhibited preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts. For instance, compounds derived from this indole structure demonstrated significant antiproliferative effects against A549 lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Variations in the substituents on the indole and pyridine rings can significantly influence potency and selectivity against different biological targets. Studies involving molecular docking have suggested that specific modifications can enhance binding affinity to bacterial proteins and cancer cell targets .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

  • Study on MRSA : A series of indole derivatives were tested for antibacterial activity against MRSA, revealing that modifications at the nitrogen position of the pyridine ring significantly improved antibacterial potency.
  • Anticancer Evaluation : In vitro studies on A549 cells showed that certain analogs led to reduced cell viability and induced apoptosis, suggesting a mechanism of action that warrants further investigation.

Eigenschaften

CAS-Nummer

116480-61-6

Molekularformel

C14H16N2O

Molekulargewicht

228.29 g/mol

IUPAC-Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-ol

InChI

InChI=1S/C14H16N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-4,8-9,15,17H,5-7H2,1H3

InChI-Schlüssel

ARDASZJGLLMNAQ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.